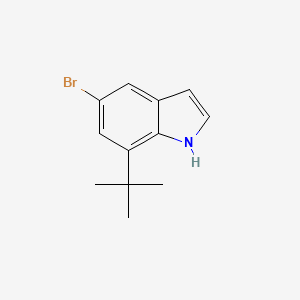

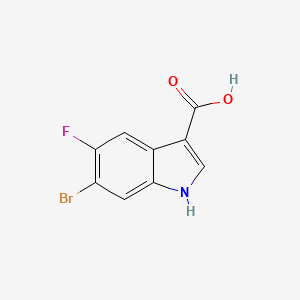

1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-

Overview

Description

Synthesis Analysis

-

Multicomponent Cascade Reactions

Chemical Reactions Analysis

- N-Alkylation Reactions : The nitrogen atom of the indole ring can be selectively alkylated using appropriate reagents. For example, quaternary ammonium salts like PhMe3NI or PhEt3NI can achieve monoselective N-alkylations of amides and NH indoles .

- Dehydrogenation Reactions : Transition-metal/quinone complexes can catalyze aerobic dehydrogenation of 3° indolines to form the corresponding indoles .

Scientific Research Applications

Molecular Structure and Interactions Analysis :

- A study by (Barakat et al., 2017) focused on the molecular structure and interactions of a compound related to 5-bromo-1H-indole. It involved condensation reactions and characterization using spectroscopic and thermal tools, as well as X-ray crystal diffraction. The study provided insights into intermolecular connections and electronic spectra, contributing to a better understanding of the molecular structure and properties.

Synthesis and Structural Evaluation :

- Research by (Kukuljan et al., 2016) detailed the synthesis and crystal structures of indole derivatives. This study emphasizes the importance of structural analysis in developing compounds with potential applications in various fields.

Anticancer Properties :

- (Fawzy et al., 2018) explored the synthesis of new indole derivatives with notable antiproliferative potency towards human breast cancer cell lines, highlighting the potential of 5-bromo-1H-indole derivatives in cancer research.

- Another study by (Yılmaz et al., 2020) investigated 3-bromo-1-ethyl-1H-indole for its significant selective cytotoxicity towards cancer cell lines and inhibition of glutathione S-transferase isozymes.

Pharmaceutical Chemistry :

- Research by (Cacchi & Fabrizi, 2005) on the synthesis and functionalization of indoles, including 5-bromo-1H-indole derivatives, demonstrates their crucial role in pharmaceutical chemistry due to their diverse biological activities.

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 7-tert-Butyl-5-bromo-1H-indole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 7-tert-Butyl-5-bromo-1H-indole may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology , implying that 7-tert-Butyl-5-bromo-1H-indole may influence various cellular pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that 7-tert-Butyl-5-bromo-1H-indole may exert a variety of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to altered phosphorylation states of proteins, affecting downstream signaling events. Additionally, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- may interact with receptors on the cell surface, modulating their activity and influencing cellular responses.

Cellular Effects

1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- exerts various effects on different types of cells and cellular processes. It has been reported to influence cell proliferation, apoptosis, and differentiation. For example, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- can modulate gene expression by influencing transcription factors and epigenetic modifications.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional landscape of cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of kinase activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of xenobiotics . This compound may also interact with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for enzymatic reactions. The metabolism of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- can influence metabolic flux and alter the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression. Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism.

properties

IUPAC Name |

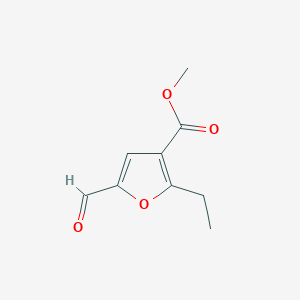

5-bromo-7-tert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-12(2,3)10-7-9(13)6-8-4-5-14-11(8)10/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIISZAYBIVXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C(=CC(=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1448579.png)

![N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B1448599.png)